2-(ethylsulfanyl)-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
CAS No.: 1105247-64-0
Cat. No.: VC4808856
Molecular Formula: C19H24N4O2S2
Molecular Weight: 404.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105247-64-0 |
|---|---|
| Molecular Formula | C19H24N4O2S2 |
| Molecular Weight | 404.55 |
| IUPAC Name | 2-ethylsulfanyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H24N4O2S2/c1-3-9-20-17(24)10-23-18(14-11-26-12-15(14)22-23)21-19(25)13-7-5-6-8-16(13)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,20,24)(H,21,25) |
| Standard InChI Key | OXYMZGDPBJSREO-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3SCC |
Introduction
1. Introduction to the Compound
2-(ethylsulfanyl)-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is an organic compound belonging to the class of thienopyrazoles. It features a unique structure combining:
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Ethylsulfanyl group: A sulfur-containing functional group attached to an ethyl chain.
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Propylcarbamoyl group: A propyl group linked to a carbamoyl functional group (-CONH).
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Benzamide moiety: A benzene ring with an amide functional group (-CONH2).
This structure suggests potential applications in medicinal chemistry due to its diverse functional groups and aromatic framework.
2. Structural Features
Molecular Formula
The molecular formula for this compound is C19H24N4O2S2, indicating:
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19 carbon atoms
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24 hydrogen atoms
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4 nitrogen atoms
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2 oxygen atoms
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2 sulfur atoms
IUPAC Name
The IUPAC name is 2-ethylsulfanyl-N-[2-(propylcarbamoylmethyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide.
3. Synthesis and Preparation
Synthetic Routes
The synthesis of this compound likely involves multi-step reactions combining:
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Formation of the thienopyrazole core: This step typically involves cyclization reactions with thiophene derivatives.
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Introduction of functional groups: Ethylsulfanyl and propylcarbamoyl groups are added using substitution or condensation reactions.
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Final coupling with benzamide derivatives: This step ensures the integration of the benzamide moiety.
Advanced techniques such as chromatography and recrystallization are used for purification.
Reactivity
The compound exhibits reactivity typical of its functional groups:
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Oxidation: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones.
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Reduction: The amide group in benzamide can be reduced to amines.
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Substitution: The aromatic rings allow electrophilic substitution reactions.
Stability
The compound's stability depends on storage conditions (e.g., temperature, light exposure) due to potential oxidation of sulfur-containing groups.
5. Biological Activity and Applications
Although specific studies on this compound are unavailable, its structural features suggest potential applications in:
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Pharmaceuticals: Thienopyrazoles are known for anti-inflammatory, anticancer, and antimicrobial properties.
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Enzyme Inhibition: The compound may act as an inhibitor for enzymes like kinases or proteases due to its aromatic and amide functionalities.
Further research is necessary to confirm these properties through in vitro and in vivo studies.
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